molecular formula C2H10Si2 B13939209 1,2-Ethanediylbissilane

1,2-Ethanediylbissilane

Cat. No.: B13939209
M. Wt: 90.27 g/mol
InChI Key: IVSPVXKJEGPQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Ethanediylbis(methylsilane) (CAS: 4405-22-5) is an organosilicon compound with the molecular formula C₄H₁₄Si₂ and a molecular weight of 118.32 g/mol . Structurally, it consists of an ethane backbone bridged by two methyl-substituted silicon atoms. This compound is highly flammable (UN 1993, Risk Code 11) and requires careful handling to avoid ignition .

Properties

Molecular Formula

C2H10Si2

Molecular Weight

90.27 g/mol

IUPAC Name

2-silylethylsilane

InChI

InChI=1S/C2H10Si2/c3-1-2-4/h1-2H2,3-4H3

InChI Key

IVSPVXKJEGPQJP-UHFFFAOYSA-N

Canonical SMILES

C(C[SiH3])[SiH3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediylbissilane can be synthesized through several methods. One common approach involves the reaction of ethylene with chlorosilanes in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{C2H4} + 2 \text{SiHCl3} \rightarrow \text{C2H10Si2} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediylbissilane often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediylbissilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The silane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halogenated silane derivatives.

Scientific Research Applications

1,2-Ethanediylbissilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in biocompatible materials.

    Medicine: Explored for its role in drug delivery systems.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which 1,2-Ethanediylbissilane exerts its effects involves interactions with various molecular targets. The silane groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Key Differences :

  • The chlorine substituents in 1,2-Bis(chlorodimethylsilyl)ethane enhance its reactivity toward nucleophiles, enabling its use in synthesizing chlorosilane polymers .
  • Unlike the methylsilane derivative, this compound is less volatile due to its higher molecular weight and polar Si–Cl bonds.

Phosphorus-Based Analog: 1,2-Ethanediylbis(diphenylphosphine) Dioxide

Property 1,2-Ethanediylbis(methylsilane) 1,2-Ethanediylbis(diphenylphosphine) Dioxide
Molecular Formula C₄H₁₄Si₂ C₂₆H₂₄O₂P₂
Functional Groups Si–H, Si–CH₃ P=O, P–C₆H₅
Reactivity Hydrosilylation Ligand coordination, redox reactions
Applications Semiconductor materials Catalysis, metal complexation
Polarity Low High

Key Differences :

  • The phosphorus-based compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals like palladium and nickel .
  • Its polar P=O bonds render it soluble in polar solvents, contrasting with the hydrophobic nature of methylsilane.

Sulfur-Containing Analog: 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Property 1,2-Ethanediylbis(methylsilane) 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol
Molecular Formula C₄H₁₄Si₂ C₄H₁₀O₆S₂
Functional Groups Si–H, Si–CH₃ –SO₂–, –OH
Reactivity Hydrosilylation Sulfonation, hydrogen bonding
Applications CVD precursors Polymer crosslinking, surfactants

Key Differences :

  • The sulfonyl (–SO₂–) and hydroxyl (–OH) groups enable hydrogen bonding, making this compound water-soluble and suitable for hydrophilic applications .
  • Unlike the silicon-based analog, it lacks volatility and is thermally stable up to 200°C.

Oxygen-Based Analog: Ethylene Glycol Bis(benzenesulfonate)

Property 1,2-Ethanediylbis(methylsilane) Ethylene Glycol Bis(benzenesulfonate)
Molecular Formula C₄H₁₄Si₂ C₁₆H₁₄O₈S₂
Functional Groups Si–H, Si–CH₃ –SO₃–, ester
Reactivity Hydrosilylation Hydrolysis, esterification
Applications Thin-film deposition Plasticizers, organic synthesis

Key Differences :

  • The benzenesulfonate groups impart high stability and resistance to oxidation, making this compound useful as a plasticizer .
  • Its ester linkages contrast with the reactive Si–H bonds in methylsilane, limiting its use in high-temperature processes.

Nitrogen-Based Analog: 1,2-Ethanediamine Diacetate

Property 1,2-Ethanediylbis(methylsilane) 1,2-Ethanediamine Diacetate
Molecular Formula C₄H₁₄Si₂ C₆H₁₆N₂O₄
Functional Groups Si–H, Si–CH₃ –NH₂, –COO⁻
Reactivity Hydrosilylation Chelation, protonation
Applications Semiconductor materials Buffering agents, metal chelation

Key Differences :

  • The nitrogen and carboxylate groups enable chelation of metal ions, making this compound valuable in analytical chemistry and wastewater treatment .
  • Unlike methylsilane, it is non-flammable and water-soluble.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.